molecular formula C19H19N3O3 B11311594 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B11311594
M. Wt: 337.4 g/mol
InChI Key: XADCUQKPZRQOJJ-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is an organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under basic conditions.

    Coupling with phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent.

    Acetamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The phenoxy and acetamide groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can yield a variety of products, including amines or alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the phenoxy or acetamide moieties.

Scientific Research Applications

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Ataluren: A 1,2,4-oxadiazole derivative used for the treatment of Duchenne muscular dystrophy.

    Azilsartan: Another oxadiazole-containing compound used as an antihypertensive agent.

Uniqueness

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-3-18-21-19(22-25-18)14-5-4-6-16(11-14)24-12-17(23)20-15-9-7-13(2)8-10-15/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

XADCUQKPZRQOJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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